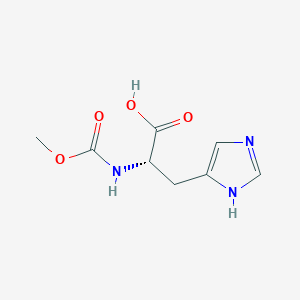
N-Carbomethoxy-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbomethoxy-L-histidine is a derivative of the amino acid histidine It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the histidine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbomethoxy-L-histidine typically involves the protection of the amino group of histidine followed by the introduction of the carbomethoxy group. One common method involves the use of L-histidine methyl ester hydrochloride as a starting material. This compound undergoes aminolysis under strong base catalysis to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity. The process may include steps such as protection, activation, and deprotection of functional groups to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Carbomethoxy-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The carbomethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
N-Carbomethoxy-L-histidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein interactions and enzyme catalysis.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-Carbomethoxy-L-histidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
N-Carbomethoxy-L-histidine can be compared with other similar compounds, such as:
N-Carbomethoxy-L-lysine: Another amino acid derivative with a carbomethoxy group.
N-Carbomethoxy-L-arginine: Similar in structure but with different functional groups.
N-Carbomethoxy-L-tyrosine: Contains a phenolic group in addition to the carbomethoxy group.
The uniqueness of this compound lies in its specific chemical structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
4950-64-5 |
|---|---|
Fórmula molecular |
C8H11N3O4 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-15-8(14)11-6(7(12)13)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)(H,11,14)(H,12,13)/t6-/m0/s1 |
Clave InChI |
VUZJKGCTMGVVKX-LURJTMIESA-N |
SMILES isomérico |
COC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canónico |
COC(=O)NC(CC1=CN=CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)

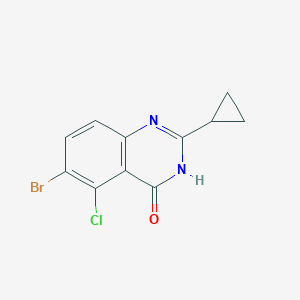
![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)
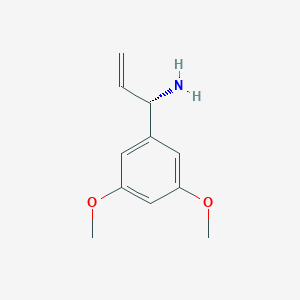
![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
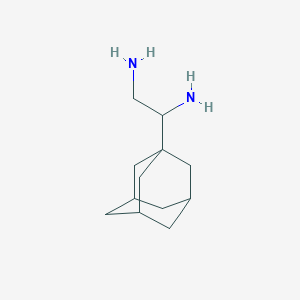
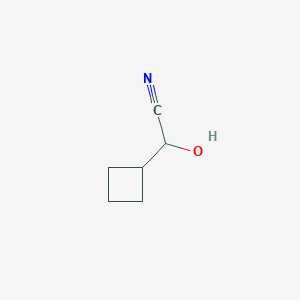
![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)

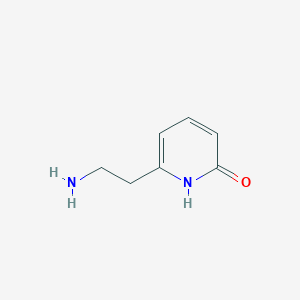
![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)

